molecular formula C20H14N2OS B14383862 4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline CAS No. 89406-12-2

4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline

Cat. No.: B14383862
CAS No.: 89406-12-2
M. Wt: 330.4 g/mol
InChI Key: DVVDAEIQBSRWQP-UHFFFAOYSA-N
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Description

4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with phenyl groups and an oxo-lambda~4~-sulfanylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with thiourea under acidic conditions to form the quinazoline core. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the oxo-lambda~4~-sulfanylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo-lambda~4~-sulfanylidene group to other sulfur-containing functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(Oxo-lambda~4~-sulfanylidene)-2,3-diphenyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern and the presence of both phenyl and oxo-lambda~4~-sulfanylidene groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89406-12-2

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

2,3-diphenyl-4-sulfinylquinazoline

InChI

InChI=1S/C20H14N2OS/c23-24-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22(20)16-11-5-2-6-12-16/h1-14H

InChI Key

DVVDAEIQBSRWQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S=O)N2C4=CC=CC=C4

Origin of Product

United States

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